molecular formula C20H24N2O3 B2487672 2-(4-Methoxyphenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide CAS No. 1797317-83-9

2-(4-Methoxyphenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide

Cat. No.: B2487672
CAS No.: 1797317-83-9
M. Wt: 340.423
InChI Key: UVQOJYLSFHAJIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxyphenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide is a useful research compound. Its molecular formula is C20H24N2O3 and its molecular weight is 340.423. The purity is usually 95%.
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Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

This study investigates the metabolism of various chloroacetamide herbicides, which share a structural resemblance with 2-(4-methoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide, in human and rat liver microsomes. It explores the complex metabolic activation pathways that lead to carcinogenic compounds, suggesting a potential area of research in understanding the metabolic fate and toxicological implications of similar acetamide derivatives in agricultural settings (Coleman et al., 2000).

Catalytic Hydrogenation for Green Synthesis

This research highlights the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate for producing azo disperse dyes, through catalytic hydrogenation. This study underscores the significance of developing environmentally friendly synthesis pathways for acetamide derivatives, potentially including the synthesis of 2-(4-methoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide (Zhang Qun-feng, 2008).

Structural Study on Co-crystals and Salts of Quinoline Derivatives

This study provides insights into the structural configurations of quinoline derivatives with amide bonds, offering a foundation for understanding how 2-(4-methoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide might interact with other compounds to form co-crystals or salts. These interactions could be crucial for pharmaceutical applications, particularly in drug formulation and design (Karmakar et al., 2009).

Synthesis of Protein Tyrosine Phosphatase 1B Inhibitors

This research involves the synthesis of acetamide derivatives evaluated for their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a target for antidiabetic drugs. It demonstrates the potential of acetamide derivatives, similar to 2-(4-methoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide, in therapeutic applications, particularly in managing diabetes (Saxena et al., 2009).

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-24-18-9-3-15(4-10-18)13-20(23)21-16-5-7-17(8-6-16)22-12-11-19(14-22)25-2/h3-10,19H,11-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQOJYLSFHAJIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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